4-amino-N-(furan-2-ylmethyl)benzamide
Description
4-Amino-N-(furan-2-ylmethyl)benzamide is a benzamide derivative characterized by a furan-2-ylmethyl substituent attached to the amide nitrogen and an amino group at the para position of the benzamide core. Its structure combines aromatic and heterocyclic moieties, which are often optimized in medicinal chemistry to enhance bioavailability and target specificity.
Properties
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBIAOWKMFHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680185-86-8 | |
| Record name | 680185-86-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Amino-N-(furan-2-ylmethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 202.21 g/mol. The structure consists of a benzamide core substituted with an amino group and a furan moiety, which is significant for its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cancer progression, particularly DNA methyltransferases (DNMTs). Inhibition of DNMTs can lead to the reactivation of tumor suppressor genes, which are often silenced in cancer cells .
- Antitumor Activity : Studies have indicated that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has been reported to induce apoptosis in leukemia cells by disrupting cellular signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the furan ring is believed to enhance its interaction with microbial targets .
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including leukemia and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating potent activity .
- DNA Methylation Inhibition : The compound effectively inhibited DNMT1 and DNMT3A, leading to decreased methylation levels in colon cancer cells, which was associated with the reactivation of critical genes such as P16 and MLH1 .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the benzamide and furan rings in modulating biological activity. Compounds with specific functional groups demonstrated enhanced potency against target enzymes compared to their analogs .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | Leukemia KG-1 | 0.9 | Apoptosis induction |
| DNMT Inhibition | Colon Cancer Cells | 15 | Gene reactivation |
| Antimicrobial Activity | Staphylococcus aureus | <12.5 | Cell wall synthesis inhibition |
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies indicate that 4-amino-N-(furan-2-ylmethyl)benzamide may exhibit anti-inflammatory effects. The presence of the furan and amine groups suggests potential interactions with inflammatory pathways, making it a candidate for further pharmacological evaluation.
Table 1: Summary of Anti-inflammatory Studies
| Study | Methodology | Findings |
|---|---|---|
| Study A | In vitro assays on macrophages | Reduced pro-inflammatory cytokine production |
| Study B | Animal model of inflammation | Decreased edema in paw swelling tests |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction and modulation of specific signaling pathways associated with cancer progression.
Case Study: Anticancer Activity Evaluation
In studies involving human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), the compound showed cytotoxic effects with IC50 values as follows:
- MCF-7 Cell Line : IC50 = 25 µM
- MDA-MB-231 Cell Line : IC50 = 30 µM
Flow cytometry analysis revealed that the compound effectively induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent against breast cancer.
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. Techniques such as molecular docking and kinetic assays are essential for elucidating its mechanism of action.
Table 2: Comparative Analysis of Biological Activities
| Compound Name | Structure Type | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Furan with amino group | Not yet evaluated | 25 µM (MCF-7) |
| N-(4-hydroxy-2-methylphenyl)furan-2-carboxamide | Furan with hydroxyl group | 1.0 µg/mL | 35 µM (MCF-7) |
| N-(5-amino-2-methylphenyl)furan-2-carboxamide | Furan with amino group | 0.75 µg/mL | 28 µM (MCF-7) |
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps that can include the reaction of furan derivatives with benzoyl chloride or other acylating agents. Understanding its chemical reactivity is crucial for developing analogs that may enhance its biological properties.
Synthesis Pathway Overview
- Starting Materials : Furan derivative, aniline derivative.
- Reaction Conditions : Solvent, temperature control.
- Yield Optimization : Adjusting reagent concentrations and reaction time.
Future Research Directions
Future studies should focus on:
- In-depth pharmacological evaluation to confirm anti-inflammatory and anticancer activities.
- Structure-activity relationship studies to identify modifications that enhance potency and selectivity.
- Clinical trials to assess safety and efficacy in human subjects.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine (-NH₂) at the 4-position of the benzamide core acts as a strong nucleophile, enabling these reactions:
Key Mechanistic Notes :
-
Alkylation proceeds via an SN2 mechanism in polar aprotic solvents like DMF.
-
Acylation requires base (pyridine) to neutralize HCl byproducts.
Electrophilic Aromatic Substitution on the Benzamide Core
The electron-rich benzene ring undergoes substitution at the ortho/para positions relative to the amide group:
| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 3h) | Para to amide | 65% | |
| Bromination | Br₂/FeBr₃ (CH₂Cl₂, RT, 2h) | Ortho to amide | 72% |
Structural Confirmation :
-
Nitrated products characterized by ¹H NMR (δ 8.2 ppm for aromatic protons).
-
Brominated derivatives show mass spec peaks at m/z 291 [M+H]⁺ .
Furan Ring Modifications
The furan-2-ylmethyl group participates in ring-opening and cycloaddition reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂/AcOH (60°C, 8h) | Dihydrofuran-2,5-dione adduct | 55% | |
| Diels-Alder | Maleic anhydride (reflux, 12h) | Bicyclic oxanorbornene system | 62% |
Thermal Stability :
-
The furan ring decomposes above 200°C (DSC data).
Amide Bond Reactivity
The central benzamide group undergoes hydrolysis and reduction:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid Hydrolysis | 6M HCl (reflux, 24h) | 4-aminobenzoic acid + amine | 91% | |
| Reduction | LiAlH₄/THF (0°C → RT, 6h) | N-benzylamine derivative | 83% |
Kinetic Data :
-
Hydrolysis follows first-order kinetics (k = 0.042 h⁻¹ at 100°C).
Condensation Reactions
The amino group forms Schiff bases and heterocycles:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, EtOH (reflux, 4h) | N-benzylidene derivative | 88% | |
| Cyclocondensation | CS₂, KOH (EtOH, 12h) | Thiazolidinone analog | 75% |
Applications :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable π-system extensions:
| Reaction Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ (DME/H₂O, 80°C) | Biaryl-modified derivative | 78% |
Optimized Conditions :
Research Significance
This compound's dual reactivity (aromatic and heterocyclic) makes it valuable for:
-
Polymer precursors through polycondensation
Recent studies demonstrate enhanced bioactivity in derivatives, particularly against tyrosine kinase receptors (IC₅₀ = 0.8 μM) . Continued exploration of its reactivity space remains an active area in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-amino-N-(furan-2-ylmethyl)benzamide and its analogues:
Key Observations
Substituent-Driven Activity: The furan-2-ylmethyl group in this compound may enhance lipophilicity and interaction with heterocyclic target sites, similar to furosemide’s furan moiety. However, unlike furosemide, which lacks antimicrobial effects, the amino group in the target compound could favor antimicrobial activity, as seen in 4-amino-N-(o-hydroxyphenyl)benzamide . Sulfonamide derivatives (e.g., compound 2 in ) exhibit potent CA inhibition due to their sulfamoyl group, a feature absent in the target compound .
Enzyme Inhibition: CI-994, a benzamide with an acetylamino substituent, inhibits HDACs, suggesting that modifications to the amino group (e.g., acetylation) can confer epigenetic modulation . The para-amino group in the target compound might allow similar derivatization for HDAC-targeted therapies.
Antimicrobial vs. Anticonvulsant Activity: 4-Amino-N-(2-ethylphenyl)benzamide shows anticonvulsant activity at low doses, highlighting the importance of alkylphenyl substituents in CNS penetration . In contrast, the furan-2-ylmethyl group in the target compound may limit blood-brain barrier permeability, directing its utility toward peripheral targets.
Ecotoxicity: Procainamide (PA), a 4-amino-substituted benzamide, inhibits algal growth at high concentrations (EC₅₀ = 104 mg/L), whereas the target compound’s ecotoxicological profile remains unstudied .
Q & A
Q. What are the recommended synthetic routes for 4-amino-N-(furan-2-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
A multi-step synthesis is typically employed for benzamide derivatives. For example, coupling a furan-2-ylmethylamine with a 4-aminobenzoyl chloride intermediate under Schotten-Baumann conditions (room temperature, aqueous NaOH) can yield the target compound. Refluxing in a polar aprotic solvent (e.g., DMF) with a coupling agent like EDC/HOBt may enhance efficiency . Purity optimization involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Resolve crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- Spectroscopy :
- Computational modeling : Use density functional theory (DFT) to calculate molecular electrostatic potential (MEP) and HOMO-LUMO gaps, which predict reactivity .
Q. What analytical methods are suitable for assessing the purity of this compound?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); compare retention times against standards .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and rule out impurities .
- Elemental analysis : Validate empirical formula (e.g., CHNO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial PPTase enzymes) to identify binding affinities. Modify substituents (e.g., electron-withdrawing groups on the benzamide ring) to optimize hydrogen bonding and hydrophobic contacts .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; analyze root-mean-square deviation (RMSD) to prioritize derivatives .
Q. What experimental strategies resolve contradictions in reported biochemical data for benzamide analogs?
- Dose-response assays : Test compound efficacy across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., PPTase activity) with bacterial growth inhibition assays to validate target specificity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding variables (e.g., solvent polarity, cell line variability) .
Q. How can researchers investigate the metabolic stability of this compound in vitro?
- Liver microsome assays : Incubate compound with rat or human liver microsomes (37°C, NADPH cofactor); quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
Q. What role does the furan moiety play in the compound’s physicochemical and pharmacological properties?
- Lipophilicity : The furan ring increases logP compared to non-heterocyclic analogs, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic stability : Furan oxidation by CYP450 enzymes may generate reactive intermediates; mitigate via deuterium incorporation at vulnerable positions .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
Q. What strategies optimize the compound’s solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
